2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound features a 1,2,4-triazin-3-yl moiety linked via a thioether bridge to an acetamide group, which is further substituted with a 5-(ethylthio)-1,3,4-thiadiazol-2-amine. Such dual heterocyclic systems are often explored for antimicrobial, anticancer, or agrochemical applications due to their ability to interact with biological targets .
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N7O2S3/c1-2-19-9-15-13-7(21-9)12-5(17)4-20-8-14-11-3-6(18)16(8)10/h3H,2,4,10H2,1H3,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJLGGYEVIVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=CC(=O)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a member of the triazine family, which has garnered attention due to its promising biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, case studies, and relevant research findings.
Molecular Structure
- IUPAC Name : 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
- Molecular Formula : C10H12N6O2S2
- Molecular Weight : 312.4 g/mol
Structural Representation
The compound features a triazine core linked to a thiadiazole moiety through a thioether bond. This structural configuration is believed to enhance its biological activity by facilitating interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this triazine derivative exhibit significant antimicrobial properties. A study demonstrated that synthesized triazine derivatives showed higher antimicrobial efficacy compared to standard drugs. The compound displayed potent activity against various bacterial strains and demonstrated comparable antifungal activity.
The antimicrobial activity is attributed to:
- Interference with Protein Synthesis : The triazine ring enhances binding to microbial ribosomes.
- Disruption of Cellular Membranes : The thioether group contributes to membrane destabilization.
Cytotoxicity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it exhibits notable cytotoxicity against human cancer cells:
| Cell Line | IC50 (μM) |
|---|---|
| MOLT-4 (leukemia) | 7.1 ± 1.1 |
| MCF-7 (breast cancer) | 15.4 ± 2.9 |
These results suggest that the compound may function as a potential chemotherapeutic agent.
Study 1: Antimicrobial Screening
A study evaluated several derivatives of triazines for their antimicrobial properties. The results indicated that modifications in the side chains significantly impacted activity levels. The compound exhibited superior inhibition rates against both Gram-positive and Gram-negative bacteria.
Study 2: In Vivo Studies
In an animal model, administration of this compound led to a marked reduction in infection rates caused by resistant bacterial strains. This suggests potential therapeutic applications in treating infections where conventional antibiotics fail.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as thiadiazole, triazine/triazol, and thioether linkages.
Table 1: Structural and Functional Comparison
Structural Insights from Crystallography
Software like SHELXL () and ORTEP-3 () are critical for resolving the conformation of thioether linkages and hydrogen-bonding networks. For instance:
- The triazinone ring in similar compounds adopts a planar conformation, facilitating π-π interactions with biological targets.
- Ethylthio groups exhibit rotational flexibility, as observed in WinGX-refined structures (), which may influence binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
